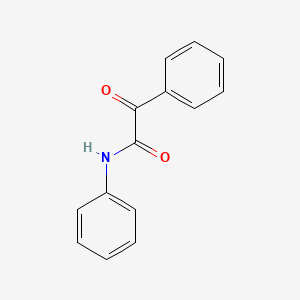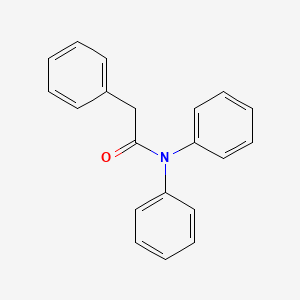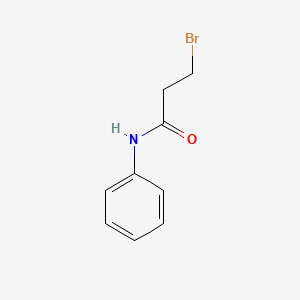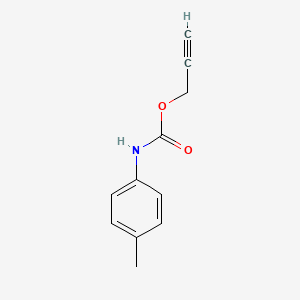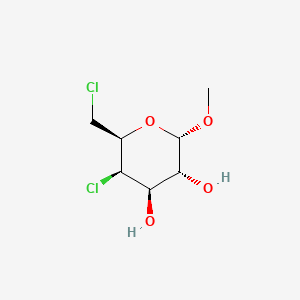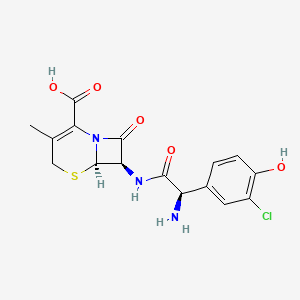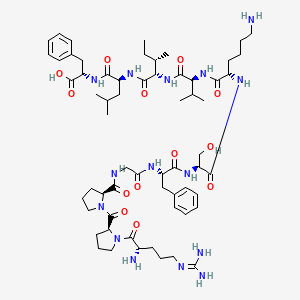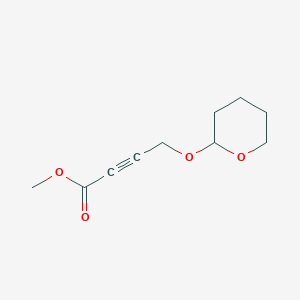
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate
Übersicht
Beschreibung
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate serves as an intermediate in synthetic organic chemistry, facilitating the production of complex molecules. For instance, it has been utilized in the synthesis of methyl 4-hydroxy-2-butynoate, a compound relevant in acetal formation, acylation, and the Grignard reaction. This illustrates its role in constructing acetylenic compounds and protecting oxygen functionalities during synthesis (Earl & Townsend, 2003).
Catalysis and One-Pot Syntheses
The compound has also been implicated in catalytic processes and one-pot syntheses, which are pivotal in green chemistry. Tetra-methyl ammonium hydroxide, for example, has been employed as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the utility of this compound in facilitating efficient, neutral, and mild conditions for producing high yields of targeted molecules (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).
Advanced Materials Synthesis
In materials science, derivatives of this compound have been studied for their light-emitting and amplified spontaneous emission properties. These compounds form the basis for developing new materials in organic photonics and molecular electronics, thanks to their low-cost fabrication possibility, flexibility, and lightweight (Zarins et al., 2015).
Bio-inspired Synthesis
Moreover, the compound finds application in biomimetic synthesis, where it aids in modeling the cyclization of prebrevetoxin polyepoxides. This is crucial for understanding natural product synthesis and designing synthetic strategies that mimic biological processes (Kelly & Nally, 1999).
Eigenschaften
IUPAC Name |
methyl 4-(oxan-2-yloxy)but-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-9(11)5-4-8-14-10-6-2-3-7-13-10/h10H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQIDAJTIPVLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339705 | |
| Record name | Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69511-49-5 | |
| Record name | Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


